N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-N⁶,N⁶,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxyphenyl group at the N⁴ position, dimethyl substitution at N⁶, and a methyl group at the 1-position of the heterocyclic core. The methoxy group at N⁴ likely enhances solubility compared to non-polar substituents, while the N⁶,N⁶-dimethyl moiety contributes to lipophilicity (logP ~4.1, inferred from analogs in ) .
Properties
CAS No. |
878064-17-6 |
|---|---|
Molecular Formula |
C15H18N6O |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6O/c1-20(2)15-18-13(12-9-16-21(3)14(12)19-15)17-10-5-7-11(22-4)8-6-10/h5-9H,1-4H3,(H,17,18,19) |
InChI Key |
NMUUAXCBAZSPMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- can be achieved through both conventional and green synthetic routes. One common method involves a one-pot multicomponent reaction using 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is . Its structure features a pyrazolo-pyrimidine core, which is significant for its biological activity. The presence of the methoxy group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
One of the most promising applications of this compound is its role as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various protein kinases involved in cancer progression. For example, studies have shown that derivatives of pyrazolo-pyrimidines can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. The presence of the methoxyphenyl group may contribute to enhanced interactions with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes related to cancer and microbial infections is under exploration. Inhibiting these enzymes can disrupt critical pathways necessary for cell proliferation and survival in pathogenic organisms. This aspect highlights its potential utility in drug development for treating various diseases.
Case Study 1: VEGFR-2 Inhibition
A study published in PMC explored the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. Among the synthesized compounds, those structurally related to this compound exhibited significant antiangiogenic activity in vitro and in vivo models .
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of pyrazolo-pyrimidines revealed that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance antibacterial efficacy .
| Study | Application | Findings |
|---|---|---|
| PMC Study on VEGFR-2 Inhibition | Anticancer | Significant inhibition of VEGFR-2; antiangiogenic effects observed |
| Antimicrobial Research | Antimicrobial | Potent activity against various bacterial strains; SAR insights provided |
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(4-methoxyphenyl)-N6,N6,1-trimethyl- involves its interaction with protein kinases, particularly EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase, the compound inhibits its catalytic activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Key structural variations among analogs include substitutions at N⁴, N⁶, and the 1-position, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
N⁴ Substituents: Methoxy vs. Ethoxy: The 4-methoxyphenyl group (target compound, ) offers moderate polarity compared to 4-ethoxyphenyl (), balancing solubility and membrane permeability.
N⁶ Substituents :
- Dimethyl vs. Alkyl/Aryl : The N⁶,N⁶-dimethyl group in the target compound reduces steric hindrance compared to bulkier substituents like diethyl () or 2-phenylethyl (), possibly improving metabolic stability .
1-Position Modifications :
- Methyl vs. Phenyl : Replacing phenyl () with methyl (target compound) lowers molecular weight and may reduce π-π stacking interactions, affecting binding affinity in kinase targets (e.g., IGF1R/Src inhibitors, as in ) .
Biological Activity
N~4~-(4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 286.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and trimethyl groups.
Biological Activity Overview
Pyrazolo[3,4-d]pyrimidines are known for various biological activities, including:
- Antitumor Activity : Several derivatives have shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers.
- Antiviral Properties : Some studies suggest potential antiviral mechanisms against specific viruses.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : It may act on receptors that regulate cell proliferation and survival.
- Gene Expression Regulation : By affecting transcription factors, it can modulate gene expression related to tumor growth and inflammation.
Antitumor Studies
A study published in Cancer Research evaluated the antitumor effects of pyrazolo[3,4-d]pyrimidines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
Research highlighted in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
Mechanistic Insights
A detailed mechanism study indicated that the compound inhibits the NF-kB signaling pathway, which is crucial in inflammation and cancer. This inhibition leads to decreased expression of inflammatory mediators and reduced cell proliferation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
